3-[3-(Benzyloxy)phenyl]-1-propanol
Overview
Description
3-[3-(Benzyloxy)phenyl]-1-propanol is a useful research compound. Its molecular formula is C16H18O2 and its molecular weight is 242.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Ammonolysis and Derivative Synthesis : 3-[3-(Benzyloxy)phenyl]-1-propanol has been used in synthetic studies involving oxirane compounds, specifically in the ammonolysis of 2,3-epoxy-3-phenyl-1-propanol to produce derivatives like 1-Phenyl-1-amino-2, 3-propanediol (Suami, Uchida, & Umezawa, 1956).
Synthesis of Pharmaceutical Intermediates : This compound has been used in the asymmetric synthesis of intermediates for antidepressant drugs. For example, 3-chloro-1-phenyl-1-propanol, an important chiral intermediate, was synthesized using Saccharomyces cerevisiae reductase with high enantioselectivity (Choi et al., 2010).
Development of Antidepressant Agents : Derivatives of this compound have been explored as potential antidepressant agents. The synthesis and evaluation of analogues for their antidepressant properties have been a significant area of research (Clark et al., 1979).
Material Science Applications : This compound has also found applications in material science, such as in the elaboration of polybenzoxazine. It has been used as a renewable building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation instead of phenol (Trejo-Machin et al., 2017).
Chemical Intermediates : The compound has been used in the gas-phase conversion of ω-phenyl-substituted alcohols, examining reactions like dehydrogenation to aldehydes and condensation to esters (Grabowska et al., 2000).
Use in Flotation Processes : In the field of mining, 3-phenyl-1-propanol has been proposed as a new collector for coal flotation in low-rank carbonaceous minerals (Vilasó-Cadre et al., 2021).
Fragrance Ingredient : It has been reviewed as a fragrance ingredient, particularly in terms of its toxicology and dermatology aspects when used in fragrances (Bhatia et al., 2011).
Properties
IUPAC Name |
3-(3-phenylmethoxyphenyl)propan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c17-11-5-9-14-8-4-10-16(12-14)18-13-15-6-2-1-3-7-15/h1-4,6-8,10,12,17H,5,9,11,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJFPIKMLKBRLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)CCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401301542 | |
Record name | 3-(Phenylmethoxy)benzenepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401301542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57668-35-6 | |
Record name | 3-(Phenylmethoxy)benzenepropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57668-35-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Phenylmethoxy)benzenepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401301542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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